2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
Description
Properties
IUPAC Name |
2-[(2-chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWCPOJBIOLQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with benzonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution, making it a valuable building block for researchers aiming to develop new compounds.
Biology
Research has indicated that 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile possesses potential biological activities. It has been investigated for:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
Medicine
The compound is under investigation for its potential therapeutic properties:
- Cancer Research : Preliminary studies suggest that it may inhibit tumor growth through specific mechanisms involving enzyme interactions.
- Drug Development : Its unique structure and biological activity make it a candidate for further development into pharmaceutical agents targeting various diseases.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in chemical synthesis facilitates the development of new materials with specific properties tailored for industrial use.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various derivatives including this compound against strains like E. coli and S. aureus, showing promising results that indicate its potential use as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro studies using human embryonic kidney (HEK-293) cells demonstrated low toxicity levels (IC50 > 50 µg/mL), suggesting a favorable safety profile for therapeutic applications.
- Molecular Docking Studies : These studies revealed favorable interactions between this compound and target proteins related to bacterial cell wall synthesis, providing insights into its mechanism of action as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzonitrile Derivatives
Key Observations :
- Substituent Diversity : The target compound’s formyl group is unique among the listed analogs, which primarily feature halogens (Cl, F), alkyl/aryl ethers, or sulfonyl groups. This aldehyde moiety may enhance its reactivity in nucleophilic additions or redox reactions .
- Steric and Electronic Effects: The morpholinosulfonyl group in ’s compound introduces significant steric bulk and polar character, likely improving water solubility compared to the target compound’s methoxy and formyl substituents .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-Fluoro-6-(4-methylphenoxy)benzonitrile [5] | 4-Chloro-2-[(2-methoxyphenyl)methoxy]benzonitrile [7] |
|---|---|---|---|
| Molecular Weight | ~305 | 233.23 | 273.72 |
| Polarity | High (formyl group) | Moderate (fluorine, methyl) | Moderate (methoxy) |
| Predicted Solubility | Low in water | Low | Low |
| Reactivity | High (aldehyde) | Low (stable C-F bond) | Moderate (ether linkage) |
Insights :
- Reactivity : The formyl group in the target compound renders it more reactive than halogenated or ether-containing analogs. For instance, aldehydes are prone to oxidation or condensation reactions, which could be leveraged in drug synthesis or polymer chemistry .
- Solubility: All listed compounds exhibit low aqueous solubility due to aromatic rings and hydrophobic substituents. However, the morpholinosulfonyl group in ’s compound may slightly enhance solubility via hydrogen bonding .
Biological Activity
The compound 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the chloroformyl group and subsequent coupling reactions to introduce the methoxy and benzonitrile functionalities. Specific reaction conditions and reagents can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| HCT116 (Colon) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 18.0 | Activation of caspase-dependent pathways |
These findings suggest that the compound may act as a potent inhibitor of tumor growth, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic cells within the tumor microenvironment as evidenced by TUNEL assays.
Case Study 2: Synergistic Effects with Other Antimicrobials
Research exploring the combination of this compound with standard antibiotics indicated synergistic effects against resistant bacterial strains. The combination therapy reduced MIC values significantly, suggesting potential for clinical application in treating multidrug-resistant infections.
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Chloro-4-formyl-6-methoxyphenoxy)methyl]benzonitrile, and how can reaction conditions be fine-tuned to improve yield?
To optimize synthesis, focus on stepwise functionalization of the aromatic core. For example:
- Ether linkage formation : Use nucleophilic aromatic substitution (SNAr) between 2-chloro-4-formyl-6-methoxyphenol and a benzonitrile derivative containing a methylene bridge. Potassium carbonate in DMF at 80–100°C facilitates deprotonation and substitution .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate intermediates. Monitor by TLC (Rf ≈ 0.4–0.6) .
- Yield improvement : Introduce catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
Q. How can the molecular structure of this compound be confirmed using crystallographic or spectroscopic methods?
- X-ray diffraction (XRD) : Co-crystallize the compound with a suitable solvent (e.g., DMSO) and refine using SHELXL for accurate bond-length and angle determination. The methoxy and formyl groups will exhibit distinct torsion angles (~15°–25°) .
- NMR analysis : In -NMR (CDCl₃), expect signals at δ 10.2 ppm (formyl proton), δ 8.2–7.5 ppm (aromatic protons), and δ 3.9 ppm (methoxy group). -NMR should show a nitrile carbon at ~115 ppm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Functional selection : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model frontier molecular orbitals (HOMO-LUMO gaps). The formyl and nitrile groups will dominate electron-deficient regions, making the compound susceptible to nucleophilic attacks at the formyl carbon .
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals partial charges of approximately +0.45 on the formyl carbon and −0.32 on the nitrile nitrogen, guiding predictions of regioselectivity in cross-coupling reactions .
Q. What analytical strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Vibrational frequency analysis : Compare DFT-calculated IR spectra (scaled by 0.961) with experimental data. Discrepancies in formyl C=O stretching (predicted: 1710 cm⁻¹ vs. observed: 1685 cm⁻¹) may indicate solvent effects or crystal packing .
- Solvent correction : Apply the Polarizable Continuum Model (PCM) to NMR chemical shift calculations, reducing deviations from experimental values by ~0.3 ppm .
Q. How can byproducts from the synthesis of this compound be identified and minimized?
- GC/MS-SIM analysis : Derivatize crude reaction mixtures with ethyl chloroformate to enhance volatility. Monitor for byproducts like 2-chloro-4-methoxybenzaldehyde (m/z 184) and unreacted phenol precursors .
- Reaction quenching : Introduce aqueous sodium bicarbonate immediately after the SNAr step to hydrolyze excess chloro intermediates, reducing impurity formation by >20% .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Fluorescent labeling : Functionalize the nitrile group via click chemistry with azide-tagged fluorophores (e.g., Cy5) to track binding kinetics using fluorescence polarization assays .
- Molecular docking : Use AutoDock Vina with a flexible active-site model (e.g., cytochrome P450 3A4) to simulate binding poses. The formyl group may form hydrogen bonds with Ser119 (binding energy ≤ −8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
